molecular formula C21H42O12 B1365081 mPEG9-CH2COOH CAS No. 405518-55-0

mPEG9-CH2COOH

カタログ番号 B1365081
CAS番号: 405518-55-0
分子量: 486.6 g/mol
InChIキー: XVVLEAQJQOTYFV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

MPEG9-CH2COOH, also known as 2,5,8,11,14,17,20,23,26,29-Decaoxahentriacontan-31-oic acid, is a PEG derivative containing a terminal carboxylic acid . It has a molecular formula of C21H42O12 .


Synthesis Analysis

The terminal carboxylic acid of this compound can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .


Molecular Structure Analysis

The molecular weight of this compound is 486.6 g/mol . Its InChI is InChI=1S/C21H42O12/c1-24-2-3-25-4-5-26-6-7-27-8-9-28-10-11-29-12-13-30-14-15-31-16-17-32-18-19-33-20-21 (22)23/h2-20H2,1H3, (H,22,23) . The canonical SMILES is COCCOCCOCCOCCOCCOCCOCCOCCOCCOCC (=O)O .


Chemical Reactions Analysis

The terminal carboxylic acid of this compound readily reacts with primary and secondary amine under EDC, DCC, HATU, or other amide coupling conditions to form a stable amide bond .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 486.6 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 12 . It has a rotatable bond count of 29 . The exact mass and monoisotopic mass are 486.26762677 g/mol . The topological polar surface area is 130 Ų . It has a heavy atom count of 33 .

作用機序

Target of Action

mPEG9-CH2COOH, also known as 3,6,9,12,15,18,21,24,27,30-DECAOXAHENTRIACONTANOIC ACID, is a PEG derivative . Its primary targets are primary amine groups . These groups are found in various biological molecules, including proteins, and play crucial roles in numerous biological processes.

Mode of Action

The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators such as EDC or DCC to form a stable amide bond . This interaction allows this compound to bind to its targets and exert its effects.

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.

Action Environment

Given its increased solubility in aqueous media , it can be inferred that the compound’s action might be influenced by factors that affect the aqueous environment, such as pH and temperature.

実験室実験の利点と制限

The advantages of using mPEG9-CH2COOH in lab experiments include improved solubility, stability, and pharmacokinetics of the biomolecule. It can also reduce immunogenicity and toxicity of the biomolecule. However, the use of this compound can also alter the properties of the biomolecule, which may affect its biological activity. Additionally, the synthesis of this compound can be challenging and requires specialized equipment.

将来の方向性

There are several future directions for the use of mPEG9-CH2COOH in scientific research. One direction is the development of new bioconjugation strategies using this compound to improve the efficacy of biomolecules. Another direction is the use of this compound to prepare targeted drug delivery systems for the treatment of various diseases. Additionally, the use of this compound in diagnostic imaging agents is an area of active research.

科学的研究の応用

生体医用アプリケーション

メトキシポリ(エチレングリコール)としても知られるmPEG9-CH2COOHは、生体医用アプリケーションでの使用について広く研究されています . ある研究では、酸化鉄ナノ粒子が新しい方法でmPEGに結合され、さまざまな生体医用用途の可能性を秘めた磁性酸化鉄ナノ粒子(MNPs)が作られました .

ドラッグデリバリーシステム

This compoundの親水性により、ドラッグデリバリーシステムに最適な候補となっています . PEG分子は、免疫系細胞成分によるナノ粒子の食作用捕捉を減らすために使用されており、循環時間の延長と腫瘍への蓄積につながります .

水分散性マグネタイトナノ粒子の調製

This compoundは、生体用途に使用される水分散性マグネタイトナノ粒子(MNPs)の調製に使用できます . この化合物は、磁性酸化鉄ナノ粒子の表面に付着させることができ、生体環境での使用に適しています .

ナノ粒子の表面修飾

This compoundは、ナノ粒子の表面を修飾するために使用できます . この修飾により、ナノ粒子の水性媒体への溶解度を高めることができ、さまざまな用途に適しています .

安定なアミド結合の形成

This compoundは、末端カルボン酸を含むPEG誘導体です . 末端カルボン酸は、活性化剤(例えば、EDC、またはDCC)の存在下で第一級アミン基と反応させて、安定なアミド結合を形成できます . この特性は、さまざまな化学的および生物学的用途で利用できます。

合成ポリマーでの使用

This compoundは、ポリマーの合成に使用できます . この化合物は、ポリマー構造に組み込むことができ、ポリマーにPEG分子の有益な特性を提供します .

生化学分析

Biochemical Properties

mPEG9-CH2COOH plays a significant role in biochemical reactions, particularly in the formation of stable amide bonds. The terminal carboxylic acid group of this compound reacts with primary amine groups on enzymes, proteins, and other biomolecules to form these bonds. This interaction is facilitated by activators like EDC or DCC, which help in the formation of a stable amide linkage . The hydrophilic PEG spacer in this compound enhances its solubility in aqueous media, making it an ideal candidate for drug delivery and other biomedical applications .

Cellular Effects

This compound influences various cellular processes by interacting with cell surface proteins and receptors. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the PEGylation of biomolecules using this compound can alter their cellular uptake, distribution, and overall bioavailability . This compound has been shown to enhance the stability and solubility of therapeutic agents, thereby improving their efficacy and reducing potential side effects .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form stable amide bonds with primary amine groups on biomolecules. This interaction is facilitated by activators such as EDC or DCC, which help in the formation of a stable amide linkage . The PEG spacer in this compound increases the solubility of the compound in aqueous media, enhancing its interaction with biomolecules and improving its overall efficacy in biochemical applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable when stored at -20°C, but its stability can be affected by factors such as temperature, pH, and the presence of other reactive species . Long-term studies have shown that this compound can maintain its efficacy in in vitro and in vivo settings, although its effects may diminish over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance the stability and solubility of therapeutic agents, improving their efficacy . At higher doses, this compound may exhibit toxic or adverse effects, such as cellular toxicity or immune responses . It is important to determine the optimal dosage to maximize the benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to drug metabolism and detoxification. The compound interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels . The PEGylation of biomolecules using this compound can also influence their metabolic stability and clearance from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG spacer in this compound enhances its solubility and facilitates its transport across cell membranes . The compound can accumulate in specific tissues or cellular compartments, depending on its interactions with transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on cellular processes . The PEGylation of biomolecules using this compound can also affect their subcellular localization, enhancing their stability and activity in specific cellular compartments .

特性

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42O12/c1-24-2-3-25-4-5-26-6-7-27-8-9-28-10-11-29-12-13-30-14-15-31-16-17-32-18-19-33-20-21(22)23/h2-20H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVLEAQJQOTYFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30435826
Record name 2,5,8,11,14,17,20,23,26,29-Decaoxahentriacontan-31-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

405518-55-0
Record name 2,5,8,11,14,17,20,23,26,29-Decaoxahentriacontan-31-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of the product of step (d) (20 g) in dry tetrahydrofuran (500 mL) at 0° C. was added sodium hydride (60% dispersion in mineral oil, 2.43 g) portionwise. The reaction was stirred at 0° C. for 30 minutes then ethyl bromoacetate (8.19 g) was added dropwise and the reaction was allowed to warm to 20° C. and stirred for a further 3 hours. Ethanol (100 mL) was then added and stirring was continued at 20° C. for 30 minutes. Sodium hydroxide solution (2M, 100 mL) was then added and the resulting mixture was stirred at 20° C. for 2 hours. The reaction mixture was then partitioned between dichloromethane (700 mL) and water (700 mL). The aqueous layer was acidified to pH 1 by the addition of hydrochloric acid (2M) and then extracted with dichloromethane (3×500 mL). The combined organic layers were dried and the solvent removed in vacuo. Purification by chromatography on silica gel (Biotage), eluting with 10% methanol/1% ammonia (specific gravity 0.880) in dichloromethane gave the title compound as a pale yellow oil (15 g). LC retention time 2.18 mins. Mass spectrum m/z 485 [M+]
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
2.43 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
8.19 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
mPEG9-CH2COOH
Reactant of Route 2
Reactant of Route 2
mPEG9-CH2COOH
Reactant of Route 3
Reactant of Route 3
mPEG9-CH2COOH
Reactant of Route 4
Reactant of Route 4
mPEG9-CH2COOH
Reactant of Route 5
Reactant of Route 5
mPEG9-CH2COOH
Reactant of Route 6
Reactant of Route 6
mPEG9-CH2COOH

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。